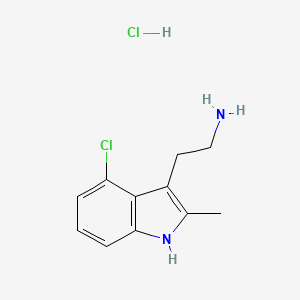

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Description

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a substituted indole derivative characterized by a chloro group at position 4 and a methyl group at position 2 of the indole ring. The ethanamine side chain at position 3 is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

2-(4-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUWDAIZTNYPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC=C2Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

Reduction: The nitro group is reduced to an amine group.

Chlorination: The amine group is then chlorinated to introduce the chloro group at the 4-position.

Formation of Indole Ring: The indole ring is formed through a cyclization reaction.

Ethanamine Side Chain Addition: The ethanamine side chain is introduced through a nucleophilic substitution reaction.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the indole ring or the side chain.

Substitution: The chloro group can be substituted with other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Cyclization: Catalysts such as palladium on carbon and acids like sulfuric acid are used for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential role as a therapeutic agent. Its structural similarity to various neurotransmitters suggests possible interactions with serotonin receptors, making it a candidate for studying mood disorders and neurodegenerative diseases.

Neurodegenerative Disorders

Research indicates that derivatives of indole compounds can inhibit tau protein aggregation, which is implicated in Alzheimer's disease. A related study demonstrated that similar compounds could reduce neurotoxicity associated with tau aggregation, highlighting the potential of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride in neuroprotective therapies .

Cancer Research

Indole derivatives are known for their anticancer properties. Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The specific effects of this compound on various cancer cell lines are yet to be fully elucidated but warrant further investigation.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the effects of indole derivatives on tau protein aggregation. The results indicated that certain modifications to the indole structure could enhance neuroprotective effects, suggesting that compounds like 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride could be beneficial in treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro studies have shown that indole derivatives possess significant cytotoxicity against various cancer cell lines. A specific investigation into a related compound demonstrated its ability to inhibit cell proliferation and induce apoptosis, paving the way for further research into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Indole Derivatives

Key structural variations among indole-based ethanamine hydrochlorides include substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects on Indole Derivatives

Physicochemical Properties

- Melting Points : 5-Methyltryptamine HCl has a high mp (289–292°C), suggesting crystalline stability, while ethoxy-substituted analogues (e.g., ) may exhibit lower melting points due to bulkier substituents .

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 2-(thiophen-2-yl)ethanamine HCl () is isolated as a colorless solid, indicating moderate solubility in polar solvents.

Biological Activity

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride, also known as 4-Chlorotryptamine, is a compound belonging to the indole family. This compound exhibits unique biological activities due to its specific molecular structure, which includes a chloro group and a methyl group on the indole ring, along with an ethanamine side chain. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

- Molecular Formula : C10H11ClN2

- Molecular Weight : 194.66 g/mol

- CAS Number : 2447-16-7

Biological Activities

Research indicates that 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating moderate to strong activity. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | Moderate | Moderate |

| Salmonella typhimurium | Moderate | Moderate |

The compound's structure–activity relationship suggests that the presence of the chloro group significantly enhances its antibacterial properties .

2. Anticancer Potential

Emerging research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical in cancer treatment strategies .

3. Neuroprotective Effects

Preliminary studies suggest that 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could play a role in modulating neuronal health and function .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

A study published in MDPI assessed the antimicrobial activity of various indole derivatives, including 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride. The findings demonstrated significant inhibition against Bacillus cereus, indicating its potential as a therapeutic agent in treating bacterial infections . -

Anticancer Research :

Research conducted on the anticancer properties of this compound revealed its ability to induce apoptosis in human cancer cell lines, suggesting a promising avenue for further exploration in oncology.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of 4-chloroindole derivatives with ethanamine under acidic conditions. Key parameters include:

- Solvent choice : Acetonitrile or ethanol under reflux improves reaction efficiency .

- Catalysts/activators : Pyridine or triethylamine neutralizes HCl byproducts during acylation steps .

- Yield optimization : Maintain pH ~4–6 and temperatures between 60–80°C. Post-synthesis purification via recrystallization or column chromatography is recommended .

Characterization : Confirm structure and purity using NMR (¹H/¹³C), IR (to identify NH₂ and indole NH stretches), and mass spectrometry (to verify molecular ion peaks at m/z 231.12) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural analysis : X-ray crystallography or 2D NMR (COSY, HSQC) resolves the chloro-substituted indole ring and ethanamine side chain. Key NMR signals: aromatic protons (δ 6.8–7.4 ppm), NH₂ (δ ~2.8 ppm, broad) .

- Solubility : Hydrochloride salt enhances water solubility; measure solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products like dechlorinated indole derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for serotonin receptors (5-HT family), a common target for indole derivatives .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) using crystallographic structures of target proteins (e.g., 5-HT₂A, PDB ID 6WGT) to predict binding modes. Validate with mutagenesis studies .

- Functional assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors to assess agonism/antagonism .

Q. How can researchers resolve contradictions in reported pharmacological activities of indole derivatives like this compound?

Methodological Answer:

- Comparative analysis : Systematically compare substituent effects (e.g., chloro vs. methoxy groups) on receptor selectivity using radioligand displacement assays .

- Data normalization : Account for variations in assay conditions (e.g., buffer pH, cell line differences) by replicating studies under standardized protocols .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against cancer cell lines (e.g., IC₅₀ correlations) .

Q. What are the key considerations for designing in vivo studies to evaluate therapeutic potential?

Methodological Answer:

- Dosage optimization : Conduct dose-ranging pharmacokinetic studies in rodents to determine bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

- Toxicity screening : Assess acute toxicity (LD₅₀) and organ-specific effects (e.g., hepatic enzymes, renal function) before chronic dosing .

- Behavioral models : Use tail suspension or forced swim tests for antidepressant activity screening, comparing efficacy to reference drugs (e.g., fluoxetine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.